2-((4-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)-N-phenethylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((4-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)-N-phenethylacetamide is a useful research compound. Its molecular formula is C21H20N4OS and its molecular weight is 376.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The compound “2-((4-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)-N-phenethylacetamide” is a derivative of [1,2,4]triazolo[4,3-a]quinoxaline . It has been found to have potential activity against the A2B receptor , which is known to be involved in various pathological conditions, including tumors and ischemia .
Mode of Action
The compound interacts with its target, the A2B receptor, through a process of antagonism . This means it binds to the receptor and inhibits its activation, thereby preventing the receptor’s normal function. The A2B receptor requires a high level of adenosine for activation, so by inhibiting this process, the compound can mediate conditions associated with high levels of adenosine .
Biochemical Pathways
The A2B receptors are expressed in human microvascular endothelial cells, where they regulate angiogenic factors such as basic fibroblast growth factor and vascular endothelial growth factor . By antagonizing the A2B receptor, the compound can potentially affect these pathways and their downstream effects, including angiogenesis, a major mechanism for tumor growth regulation .
Result of Action
The compound’s action results in the upregulation of the pro-apoptotic Bcl-2-associated X protein (BAX) and caspase-3 and -9, and downregulation of the pro-oncogenic cell survival Bcl-2 protein . This suggests that the compound may induce apoptosis, or programmed cell death, in cancer cells.
Biochemical Analysis
Biochemical Properties
The compound 2-((4-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)-N-phenethylacetamide interacts with various biomolecules. It has been found to exhibit cytotoxicity at certain concentrations
Cellular Effects
In cellular processes, this compound has shown promising antiviral activity . It influences cell function by exhibiting cytotoxicity, which can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
2-[(4-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]-N-(2-phenylethyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4OS/c1-15-13-17-9-5-6-10-18(17)25-20(15)23-24-21(25)27-14-19(26)22-12-11-16-7-3-2-4-8-16/h2-10,13H,11-12,14H2,1H3,(H,22,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIXTXBCOVQMKMH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC=CC=C2N3C1=NN=C3SCC(=O)NCCC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.